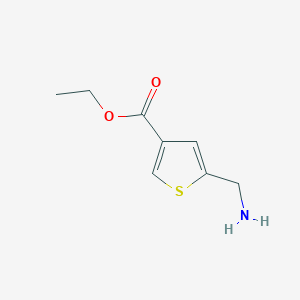
2-Isopropylpyrrolidine hydrochloride
Overview
Description
2-Isopropylpyrrolidine hydrochloride is a synthetic compound in the pyrrolidine family . It is a white to yellow crystalline powder .
Molecular Structure Analysis
The molecular formula of this compound is C7H16ClN . Its molecular weight is 149.66 .Physical and Chemical Properties Analysis
This compound is a white to yellow crystalline powder . It should be stored at 0-8°C .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Phosphorus-Nitrogen Compounds: Isopropylaminopentachlorocyclotriphosphazene, containing a P–NH group in the alkyl chain, can be converted into NN-spirobridged octachlorobiscyclotriphosphazene, which upon reaction with pyrrolidine forms fully substituted cyclotriphosphazenes. These compounds show significant antimicrobial activity and potential in anticancer research (ÖztÜrk et al., 2019).
Application in Organic Synthesis
- Deconjugative Esterification: 4-(Pyrrolidin-1-yl)pyridine-catalyzed deconjugative esterification is used in organic synthesis, where isopropyl 2-(cyclohex-l-enyl)acetate is produced using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride as a coupling reagent. This showcases the role of pyrrolidine derivatives in facilitating organic reactions (Sano et al., 2006).
Biophysical Research
- Binding Studies with Human Serum Albumin: The binding mechanism of triprolidine hydrochloride (a pyrrolidine derivative) with human serum albumin was studied using spectroscopy and molecular docking techniques. This research aids in understanding drug-protein interactions, crucial for pharmaceutical development (Yasmeen & Riyazuddeen, 2017).
Environmental Impact Study
- Photolytic and Photocatalytic Degradation of Pyridines: Pyridine derivatives are used in various industrial applications. Their environmental impact, specifically the degradation pathways and mechanisms in water treatments, is a significant area of research. This understanding is essential for managing the ecological effects of these compounds (Stapleton et al., 2010).
Safety and Hazards
Future Directions
Pyrrolidine compounds, including 2-Isopropylpyrrolidine hydrochloride, have shown promising biological effects. They can be some of the best sources of pharmacologically active lead compounds . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Properties
IUPAC Name |
2-propan-2-ylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6(2)7-4-3-5-8-7;/h6-8H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMWOCOXYGUROI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589579 | |
| Record name | 2-(Propan-2-yl)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
540526-01-0 | |
| Record name | 2-(Propan-2-yl)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(propan-2-yl)pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(4-Ethylcyclohexyl)-4-[4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B1603238.png)




![1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine](/img/structure/B1603246.png)
![4-[1-(4-Nitrophenyl)piperidin-4-yl]morpholine](/img/structure/B1603247.png)

![[2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride](/img/structure/B1603252.png)

![1-Methyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1603254.png)
